
Pinometostat
説明
ピノメトスタットは、テロメアサイレンシング1様(DOT1L)のヒストンメチルトランスフェラーゼ阻害剤である初の低分子阻害剤です。 主に、攻撃性の高い白血病に関連する混合系白血病(MLL)遺伝子再配列の治療における可能性について研究されています .
作用機序
ピノメトスタットは、リシン79(H3K79)でヒストンH3をメチル化する役割を担うDOT1L酵素を選択的に阻害することによって効果を発揮します。このメチル化は、白血病に関与する遺伝子の活性化に関連しています。 DOT1Lを阻害することにより、ピノメトスタットはH3K79のメチル化を減らし、白血病遺伝子の発現をダウンレギュレートし、その結果、白血病細胞の増殖を抑制します .
6. 類似化合物の比較
ピノメトスタットは、DOT1Lを選択的に阻害するという点でユニークです。類似の化合物には以下が含まれます。
EPZ004777: 前臨床モデルで強力な活性を示す別のDOT1L阻害剤ですが、臨床用途には不適切な薬物動態的特性を持っています。
ピノメトスタットは、臨床的有効性と安全性プロファイルによって際立っており、白血病治療における併用療法の有望な候補となっています .
生化学分析
Biochemical Properties
Pinometostat is a selective inhibitor of DOT1L, with sub-nanomolar affinity and >37,000 fold selectivity against non-MLL histone methyltransferases . It functions by occupying the S-adenosyl methionine (SAM) binding pocket and inducing conformational changes in DOT1L .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those involved in leukemia. It reduces histone H3 lysine 79 methylation (H3K79me2), decreases MLL target gene expression, and selectively kills leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the DOT1L enzyme. This results in reduced methylation of histone H3 lysine 79 at MLL target genes, ultimately leading to decreased expression of critical genes for hematopoietic differentiation, including HOXA9 and MEIS1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated anti-tumor efficacy in xenograft models of MLL-r leukemia, with dose-dependent reductions in dimethyl lysine 79 on histone H3 (H3K79me2) as well as HOXA9 and MEIS1 transcript levels .
Dosage Effects in Animal Models
In animal models, this compound has shown high clearance mediated largely via hepatic oxidative metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of histone methylation. It inhibits the DOT1L enzyme, which is responsible for the methylation of histone H3 lysine 79 .
準備方法
合成経路と反応条件: ピノメトスタットは、コア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。
- 環化反応によるコア構造の形成。
- 所望の薬理学的特性を達成するためのさまざまな置換基によるコア構造の官能基化。
- 最終生成物の純度と効力を保証するための精製と特性評価 .
工業生産方法: ピノメトスタットの工業生産は、実験室規模の合成を大規模に拡大することを伴います。これには、収率と純度を高く保つために、温度、圧力、溶媒の選択などの反応条件の最適化が必要です。 このプロセスには、規制基準を満たすための厳格な品質管理対策も含まれています .
化学反応の分析
反応の種類: ピノメトスタットは、以下を含むさまざまな化学反応を起こします。
酸化: ピノメトスタットは、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、ピノメトスタット上の官能基を変性するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入する可能性があります .
4. 科学研究における用途
化学: 遺伝子調節におけるヒストンメチル化の役割を研究するためのツール化合物として使用されます。
生物学: 細胞プロセスや遺伝子発現への影響について研究されています。
医学: 主に、MLL再配列白血病の治療における治療の可能性が探求されています。
産業: 癌治療の標的療法開発における潜在的な用途.
科学的研究の応用
Treatment of Mixed Lineage Leukemia
Pinometostat has been primarily investigated for its efficacy in treating acute leukemias associated with MLL rearrangements. The compound's mechanism involves the inhibition of H3K79 methylation, a critical epigenetic modification that promotes the expression of oncogenes involved in leukemia.
- Phase 1 Clinical Trials : A pivotal phase 1 study evaluated this compound in adult patients with advanced acute leukemias, particularly those with MLL rearrangements. The study included 51 patients who received continuous intravenous infusions of this compound at varying doses. Results indicated that two patients achieved complete remission, demonstrating the drug's potential as a monotherapy for MLL-r leukemia .
- Pediatric Applications : this compound has also been tested in children with relapsed/refractory MLL-r acute leukemia. An open-label dose escalation study reported promising outcomes, including complete remission in some cases, underscoring its applicability across age groups .
Study Type | Patient Population | Dosage | Outcomes |
---|---|---|---|
Phase 1 (Adults) | Advanced leukemia | 54-90 mg/m² continuous IV | 2 complete remissions |
Phase 1 (Pediatrics) | R/R MLL-r leukemia | Continuous IV infusion | Multiple responses including CR |
Combination Therapies
Research indicates that combining this compound with other therapeutic agents may enhance its efficacy. For instance, studies suggest that pairing this compound with hypomethylating agents like azacitidine could lead to improved outcomes in patients with MLL-r acute myeloid leukemia (AML). This combination aims to reverse promoter hypermethylation and restore the expression of critical genes involved in leukemia control .
Future Directions and Research Opportunities
The promising results from initial clinical trials have opened avenues for further research into this compound's applications:
- Expanded Indications : Ongoing studies are exploring the efficacy of this compound in various hematological malignancies beyond MLL-r leukemias, potentially broadening its therapeutic use.
- Combination Studies : Future clinical trials are likely to focus on combination therapies involving this compound and other agents to enhance treatment responses and overcome resistance mechanisms observed in some patients .
- Mechanistic Studies : Continued research into the molecular mechanisms underlying this compound's action will be crucial for optimizing its use and identifying biomarkers that predict response to treatment.
類似化合物との比較
Pinometostat is unique in its selective inhibition of DOT1L. Similar compounds include:
EPZ004777: Another DOT1L inhibitor with robust activity in preclinical models but unsuitable pharmacokinetic properties for clinical application.
SGC0496: A specific DOT1L inhibitor examined for its potential in treating MLL-rearranged leukemias.
This compound stands out due to its clinical efficacy and safety profile, making it a promising candidate for combination therapies in leukemia treatment .
生物活性
Pinometostat (EPZ-5676) is a pioneering small-molecule inhibitor specifically targeting the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L). This compound has garnered significant attention for its therapeutic potential, particularly in treating mixed lineage leukemia (MLL-r) associated with 11q23 translocations. The following sections provide a comprehensive overview of its biological activity, including preclinical studies, clinical trial findings, and mechanisms of action.
This compound functions by inhibiting DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation plays a critical role in the transcriptional regulation of genes implicated in leukemia. By reducing H3K79 methylation, this compound disrupts the expression of key oncogenes, notably HOXA9 and MEIS1 , which are essential for the proliferation and survival of MLL-r leukemia cells .
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various models:
- Xenograft Models : In animal models, this compound has shown significant antitumor activity against MLL-r leukemia. Treatment resulted in complete tumor regression without notable toxicity .
- Gene Expression Analysis : Treatment with this compound altered the expression levels of several genes involved in leukemogenesis. For instance, microRNA let-7B was up-regulated, while BCL3 was down-regulated following treatment .
Phase 1 Clinical Trials
This compound has been evaluated in multiple phase 1 clinical trials involving adult and pediatric patients with advanced acute leukemias. Key findings include:
- Patient Demographics : A total of 51 patients were enrolled across various cohorts, receiving doses ranging from 54 mg/m² to 90 mg/m² via continuous intravenous infusion .
- Efficacy : The trials reported that two patients achieved complete remission at the lowest dose (54 mg/m²), indicating initial proof-of-concept for DOT1L inhibition as a therapeutic strategy in MLL-r leukemia .
- Safety Profile : Common adverse events included fatigue (39%), nausea (39%), and febrile neutropenia (35%). Notably, no maximum tolerated dose was established during the trials .
Summary of Clinical Findings
Parameter | Value |
---|---|
Total Patients Enrolled | 51 |
Complete Remission | 2 patients at 54 mg/m² |
Common Adverse Events | Fatigue (39%), Nausea (39%), Constipation (35%) |
Maximum Tolerated Dose | Not reached |
Dose Range | 54 mg/m² to 90 mg/m² |
Case Studies
Several case studies have illustrated the real-world application of this compound:
- In one notable case, a patient with MLL-r acute myeloid leukemia demonstrated significant clinical improvement after receiving this compound, with a marked reduction in leukemic cell counts and symptoms associated with the disease .
- Another study highlighted the combination therapy potential of this compound with azacitidine, which may enhance therapeutic outcomes by reversing promoter hypermethylation associated with MLL-r target genes .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOLMYKSYSZQS-XKHGBIBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720950 | |
Record name | Pinometostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380288-87-8, 1380288-88-9 | |
Record name | Pinometostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinometostat, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinometostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pinometostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINOMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PINOMETOSTAT, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。